molecular formula C10H10N4S B188128 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 90842-92-5

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B188128
CAS RN: 90842-92-5
M. Wt: 218.28 g/mol
InChI Key: YDSITGDYTVXFBE-UHFFFAOYSA-N
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Description

“4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a compound with the molecular formula C10H10N4S . It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant properties .


Synthesis Analysis

This compound is synthesized by the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide through N-allyl-2-isonicotinoylhydrazinecarbothioamide. The reaction involves base-catalysed intramolecular dehydrative cyclization of this intermediate . The synthesis process yields a good yield of 75-85% .


Molecular Structure Analysis

The molecular structure of this compound is non-planar . The crystal structure was determined by X-ray diffraction at low temperature (100 K). The compound crystallizes in monoclinic P21/c; a = 8.006(5)Å, b = 15.363(5)Å, c = 8.936(5)Å, β = 104.441(5) ̊ . The crystal packing is stabilized by N–H·N and C–H·S type hydrogen bonds .


Chemical Reactions Analysis

The compound is part of the 1,2,4-triazole family, which is known for its corrosion inhibition properties . The inhibitor activity of this compound against corrosion of neutral copper surfaces has been investigated .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.28 . It is characterized by the presence of signals for C=N groups in its IR absorption spectra . The 1H-NMR spectrum of the compound shows peaks corresponding to the 1,2,4-triazole ring .

Scientific Research Applications

Crystal Structure Analysis

  • Field : Analytical Sciences
  • Application Summary : The compound’s crystal structure was determined by X-ray diffraction at low temperature (100 K). The molecular structure is non-planar .
  • Methods : The structure was solved by direct methods and refined by least-squares on Fobs2 using the SHELXS-97 and SHELXL-97 programs .
  • Results : The compound crystallizes in monoclinic P21/c; a = 8.006(5)Å, b = 15.363(5)Å, c = 8.936(5)Å, β = 104.441(5) ̊ .

Neuroprotective Agents

  • Field : Neurochemistry
  • Application Summary : The compound was evaluated for its ability to reduce α-syn aggregation in vitro .
  • Methods : The four pyridinyl-triazole derivatives were tested using the same protocol used for the identification of potent α-syn aggregation inhibitors .
  • Results : The results of this study are not explicitly mentioned in the source .

Antibacterial Agents

  • Field : Microbiology
  • Application Summary : The compound was used in the synthesis of ciprofloxacin-triazole hybrids .
  • Methods : The antibacterial activity of these hybrids was evaluated based on their affinity to bacterial type II topoisomerases .
  • Results : The antibacterial activity of ciprofloxacin-triazole hybrids does not depend solely on the degree of their affinity to bacterial type II topoisomerases .

Cancer Treatment

  • Field : Oncology
  • Application Summary : The compound was used in the synthesis of novel 1,2,4-triazole derivatives .
  • Methods : The synthesized compounds were tested for their selectivity against cancer cell lines .
  • Results : Most of the synthesized compounds have proper selectivity against cancer cell lines .

Antidiabetic Agents

  • Field : Biochemistry
  • Application Summary : The compound was used in the synthesis of new mixed-ligand chelates of the type, [M (L) (H 2 O) 3] (where M = Co (II), Ni (II), Cu (II) and Zn (II)), which were evaluated for their alpha-amylase and alpha-glucosidase inhibitory activity .
  • Methods : The synthesized compounds were tested for their in vitro alpha-amylase and alpha-glucosidase inhibitory activity. Additionally, the compounds were explored for molecular docking studies against the human pancreatic alpha-amylase (PDB id: 1BSI) and alpha-glucosidase (PDB id: 5ZCC) .
  • Results : The complex 3 against alpha-amylase and complex 4 against alpha-glucosidase were found to be effective inhibitors. The molecular docking calculations of complex 3 into 1BSI revealed a binding energy of − 8.6 kcal/mol, whereas that of complex 4 against 5ZCC resulted in a binding energy of − 7.4 kcal/mol respectively .

Metal-Organic Frameworks

  • Field : Materials Science
  • Application Summary : The compound was used in the synthesis of metal-organic frameworks .
  • Methods : The frameworks were synthesized hydrothermally and structurally characterized by single-crystal X-ray diffraction .
  • Results : The results of this study are not explicitly mentioned in the source .

Antifungal Agents

  • Field : Pharmacology
  • Application Summary : The 1,2,4-triazole core, which is present in “4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol”, has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole which are antifungal .
  • Methods : These compounds are typically administered orally or intravenously .
  • Results : These antifungal agents have been effective in treating a variety of fungal infections .

Metal-Organic Frameworks

  • Field : Materials Science
  • Application Summary : The compound was used in the synthesis of metal-organic frameworks .
  • Methods : The frameworks were synthesized hydrothermally and structurally characterized by single-crystal X-ray diffraction .
  • Results : The results of this study are not explicitly mentioned in the source .

Future Directions

The compound and its derivatives have potential applications in various fields due to their diverse biological activities. Future research could focus on exploring these activities further and developing new derivatives with enhanced properties .

properties

IUPAC Name

4-prop-2-enyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h2-6H,1,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSITGDYTVXFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353351
Record name 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

CAS RN

90842-92-5
Record name 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ALLYL-5-(4-PYRIDINYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
RA OMER, P Koparir, L Ahmed - Indian Journal of Chemical …, 2022 - op.niscpr.res.in
Using the density functional method B3LYP/6-311G (d, p) calculations, the inhibitor activity of 4-allyl-5-(pyridin-4-yl)-4H-1, 2, 4-triazole-3-thiol tautomerism against corrosion of neutral …
Number of citations: 3 op.niscpr.res.in
A Orhan, D Ercan, P Koparir, A Soylemez - e-journals.in
4-Allyl–5-pyridin-4-yl-4H-1, 2, 4-triazole-3-thiol has been synthesized and characterized by IR, 1H NMR, 13C NMR analysis. The corrosion protection of mild steel in a 0.1 MH2so4 …
Number of citations: 2 www.e-journals.in
A Cetin, IH Geçibesler - Journal of Applied Pharmaceutical Science, 2015 - japsonline.com
A series of 1, 2, 4-triazole derivative compounds substituted with groups of phenol and pyridine were synthesized in high yields and screened against several antioxidant activity …
Number of citations: 46 japsonline.com
J Tamilarasi, CJ Kennady… - Вопросы химии и …, 2018 - irbis-nbuv.gov.ua
Newly synthesized 3-(1H-benzo [d] imidazol-2-yl) quinolin-2-thiol derivative (BIQTH) was studied as a corrosion inhibitor by using a weight loss method and electrochemical methods. …
Number of citations: 1 www.irbis-nbuv.gov.ua
AE AKTAŞ, O Rebaz, M KOPARIR - Journal of Physical Chemistry and … - dergipark.org.tr
This study was synthesized: 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-phenylthiourea and 1-(4-chlorophenyl)-3-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)thiourea. Fourier-…
Number of citations: 2 dergipark.org.tr
HH Rasul, DM Mamad, YH Azeez, RA Omer… - Computational and …, 2023 - Elsevier
The DFT approach was used to do quantum chemical calculations of amino acids' energy, geometrical shape, and optoelectronic properties. The investigation of the optoelectronic …
Number of citations: 3 www.sciencedirect.com
DM Mamad, RA Omer, KA Othman - Corrosion Reviews, 2023 - degruyter.com
Anti-corrosion properties of L-lysine (Lys), S-methyl (S-Met), L-cysteine (Cys), L-glycine (Gly), valinin (Val), and L-glutamine (Glu), all of which are amino acids, were evaluated on the …
Number of citations: 0 www.degruyter.com
L AHMED, N BULUT, O KAYGILI… - Journal of Physical …, 2023 - dergipark.org.tr
The corrosion inhibitor activities of 10 molecules (Benzene (C1), Phenol (C2), Toluene (C3), Benzoic acid (C4), Acetophenone (C5), Chlorobenzene (C6), Bromobenzene (C7), …
Number of citations: 0 dergipark.org.tr
AS Fouda, AY El-Khateeb, M Ibrahim… - Nature and …, 2015 - researchgate.net
The effect of aqueous plant extract on the corrosion inhibition of Adhatoda on carbon steel used in sanitation plants in 3.5% NaCl and 16 ppm Na2S was studied using weight loss, …
Number of citations: 10 www.researchgate.net
AA Al-Sarawy, MA Diab, AM El-Desoky… - Int J Sci Eng …, 2013 - researchgate.net
The role of some nicotinonitrile derivatives as corrosion inhibitors for C-steel in 2 M HCl have been studied using weight loss, potentiodynamic polarization, electrochemical impedance …
Number of citations: 2 www.researchgate.net

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